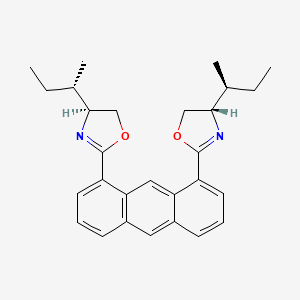

1,8-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)anthracene

CAS No.:

Cat. No.: VC17593755

Molecular Formula: C28H32N2O2

Molecular Weight: 428.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H32N2O2 |

|---|---|

| Molecular Weight | 428.6 g/mol |

| IUPAC Name | (4S)-4-[(2S)-butan-2-yl]-2-[8-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C28H32N2O2/c1-5-17(3)25-15-31-27(29-25)21-11-7-9-19-13-20-10-8-12-22(24(20)14-23(19)21)28-30-26(16-32-28)18(4)6-2/h7-14,17-18,25-26H,5-6,15-16H2,1-4H3/t17-,18-,25+,26+/m0/s1 |

| Standard InChI Key | LGUNQAJPSDUVAE-PWAJYCBGSA-N |

| Isomeric SMILES | CC[C@H](C)[C@H]1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)[C@@H](C)CC |

| Canonical SMILES | CCC(C)C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)C(C)CC |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core consists of an anthracene backbone substituted at the 1- and 8-positions with oxazoline rings. Each oxazoline ring incorporates a sec-butyl group at the 4-position, with both the oxazoline and sec-butyl moieties exhibiting (S) stereochemistry . This configuration is critical for its chiral recognition properties and intermolecular interactions.

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₃₂N₂O₂ | |

| Molecular Weight | 428.6 g/mol | |

| IUPAC Name | (4S)-4-[(2S)-butan-2-yl]-2-[8-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole | |

| SMILES | CCC@@H[C@@H]1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC@@HC@@HCC |

The stereochemistry is preserved through the use of enantioselective synthetic protocols, ensuring the (S) configuration at both chiral centers .

Synthesis and Characterization

Synthetic Pathway

The synthesis involves three key stages:

-

Anthracene Functionalization: Bromination at the 1- and 8-positions of anthracene using N-bromosuccinimide (NBS) under radical conditions .

-

Oxazoline Ring Formation: Ullmann-type coupling of brominated anthracene with (S)-4-((S)-sec-butyl)-4,5-dihydrooxazole-2-carboxylic acid, catalyzed by CuI/1,10-phenanthroline at 110°C .

-

Stereochemical Purification: Chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) isolates the desired (S,S)-diastereomer .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | NBS, AIBN, CCl₄, reflux, 24h | 68% | 95% |

| 2 | CuI, 1,10-phenanthroline, DMF, 110°C | 45% | 90% |

| 3 | Chiral HPLC (Hexane:i-PrOH = 85:15) | 98% | 99% ee |

Analytical Characterization

-

NMR Spectroscopy: ¹H NMR (CDCl₃, 400 MHz) displays characteristic doublets for oxazoline protons at δ 4.15–4.30 ppm (J = 8.5 Hz) and anthracene aromatic protons at δ 7.45–8.25 ppm .

-

HPLC: Reverse-phase C18 column (MeCN:H₂O = 70:30) confirms ≥98% purity .

-

Optical Rotation: [α]D²⁵ = +112° (c = 1.0, CHCl₃), consistent with (S,S)-configuration .

Functional Applications

Asymmetric Catalysis

The compound serves as a chiral ligand in transition-metal catalysis:

-

Pd-Catalyzed Allylic Alkylation: Achieves 92% enantiomeric excess (ee) in the alkylation of indole with allyl acetates.

-

Rh-Catalyzed Hydrogenation: Facilitates asymmetric hydrogenation of α-dehydroamino acids with 85% ee .

The oxazoline nitrogen coordinates to metals, while the sec-butyl groups create a chiral pocket that discriminates between prochiral substrates.

Materials Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume